molecular formula C15H15N3O4 B12026623 N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 476430-92-9

N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B12026623
CAS No.: 476430-92-9
M. Wt: 301.30 g/mol
InChI Key: BMEWEHBQEUOEDH-RQZCQDPDSA-N
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Description

N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furylmethylene group, a hydrazino linkage, and a methoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 2-furylmethylenehydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furylmethylene group can undergo oxidation reactions to form furylmethylene oxide derivatives.

    Reduction: The hydrazino linkage can be reduced to form corresponding amine derivatives.

    Substitution: The methoxy group on the benzamide moiety can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its hydrazino linkage can interact with active sites of enzymes, making it a candidate for drug development .

Medicine: The compound’s potential biological activity, including anti-inflammatory and anticancer properties, is being explored. Its ability to interact with specific molecular targets makes it a promising lead compound for therapeutic development .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino linkage can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furylmethylene group can participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-2-methoxybenzamide
  • N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-3-methoxybenzamide
  • N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Comparison: While these compounds share a similar core structure, the presence of different substituents on the benzamide moiety can significantly influence their chemical reactivity and biological activity. For example, the methoxy group in N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide enhances its solubility and potential for hydrogen bonding, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

476430-92-9

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C15H15N3O4/c1-21-12-6-4-11(5-7-12)15(20)16-10-14(19)18-17-9-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+

InChI Key

BMEWEHBQEUOEDH-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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